4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one
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Description
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlight the quest for compounds with enhanced solubility and cytotoxicity. For instance, analogues such as CB30865 have shown high growth-inhibitory activity due to a folate-independent locus of action and unique biochemical characteristics like delayed, non-phase-specific, cell-cycle arrest. Modifications at the 2-position of the quinazolin-4-one ring have led to compounds that are significantly more water-soluble and up to 6-fold more cytotoxic than CB30865, retaining its novel biochemical properties (Bavetsias et al., 2002).
Antimicrobial and Anti-inflammatory Applications
Research on quinazoline derivatives has also explored their antimicrobial, analgesic, and anti-inflammatory properties. Some novel quinazoline-4-one/4-thione derivatives have been synthesized and screened for these activities, revealing that certain methyl/methoxy groups and amine, urea, and thiourea substitutions at the quinazoline ring are essential for antimicrobial, analgesic, and anti-inflammatory effects. Among these compounds, some have shown good activity profiles against microbes, pain, and inflammation (Dash et al., 2017).
Synthesis and Pharmacological Screening
The synthesis and preliminary pharmacological screening of quinazoline derivatives have provided insights into their potential as antimicrobial, analgesic, and anti-inflammatory agents. This research underscores the structural modifications that can enhance the therapeutic potential of quinazoline scaffolds, offering a foundation for developing compounds with reduced side effects and improved efficacy (Dash et al., 2017).
Antiviral Applications
Quinazolinone nucleoside derivatives have been investigated for their antiviral properties, particularly as S-adenosyl-L-homocysteine analogs. The synthesis of 4-amino-1-(beta-D-ribofuranosyl)quinazolin-2-one, followed by coupling reactions with dialkyl disulfides, has led to compounds with potential antiviral activity. This research opens avenues for the development of novel antiviral agents based on the quinazolinone scaffold (Chien et al., 2004).
Properties
IUPAC Name |
4-amino-3-(oxolan-2-ylmethyl)quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUGZBWLXUSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.